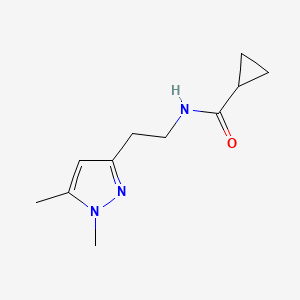
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide" belongs to a class of organic compounds known for their diverse chemical properties and potential for various applications. Research into similar compounds often focuses on their synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cycloaddition reactions, nucleophilic substitutions, and condensation reactions. For example, McLaughlin et al. (2016) detailed the synthesis and characterization of a research chemical with a pyrazole core, emphasizing the importance of correct identification and the challenges posed by mislabeling (McLaughlin et al., 2016).
Molecular Structure Analysis
X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate the molecular structure of pyrazole derivatives. Saeed et al. (2020) utilized X-ray structure characterization and Hirshfeld surface analysis to study antipyrine derivatives, providing insights into intermolecular interactions and molecular geometry (Saeed et al., 2020).
Chemical Reactions and Properties
Research into the chemical reactions of pyrazole derivatives often explores their reactivity under various conditions and their potential to undergo cycloaddition, substitution, and rearrangement reactions. For instance, Ledenyova et al. (2018) discussed the ANRORC rearrangement in the reaction of certain pyrazolo derivatives with thiourea (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. The synthesis and crystal structure determination provide insights into these properties, as seen in the work of Kumara et al. (2016), where the crystal and molecular structure was determined by X-ray diffraction studies (Kumara et al., 2016).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and compatibility with other compounds are derived from structural analysis and experimental observations. The study of the catalyst-free synthesis of benzamide derivatives by Rahmouni et al. (2014) highlights the reactivity of pyrazolo derivatives under different conditions (Rahmouni et al., 2014).
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Routes and Biological Activities
The development of novel synthetic routes for cyclopropane derivatives and their potential biological activities represents a significant area of research. Cyclopropane derivatives, due to their unique structural features, have been explored for various biological applications, including as potential anticancer agents. For example, the research demonstrates innovative methods for synthesizing cyclopropane derivatives via palladium-catalyzed sequential C-H activation and radical cyclization, highlighting the importance of such structures in medicinal chemistry (Giri et al., 2006). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for cytotoxic activity, indicating the potential therapeutic applications of cyclopropane-containing compounds (Deady et al., 2003).
Antioxidant and Anticancer Properties
Compounds containing the pyrazole moiety, similar to the one mentioned, have been investigated for their antioxidant and anticancer properties. For instance, novel indane-amide substituted pyrazole derivatives have been synthesized and tested for their antioxidant activity, suggesting the role of such compounds in developing new antioxidant agents (Mohamed & El-Sayed, 2019). Additionally, novel pyrimidiopyrazole derivatives have been synthesized and evaluated for their antitumor activity, highlighting the potential of pyrazole derivatives in cancer therapy (Fahim et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Pyrazoles
are a class of organic compounds with the formula C₃H₃N₂. They are characterized by a 5-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant, and antifungal activities .
Carboxamides
(RCONR₂) are a group of compounds that contain a functional group consisting of a carbonyl (C=O) and an amine (NR₂). The carboxamide functionality is found in many drug molecules because it can bind to proteins and enzymes in the body through hydrogen bonding, which can lead to various biological effects .
Eigenschaften
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-7-10(13-14(8)2)5-6-12-11(15)9-3-4-9/h7,9H,3-6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZIKGGVSIJSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

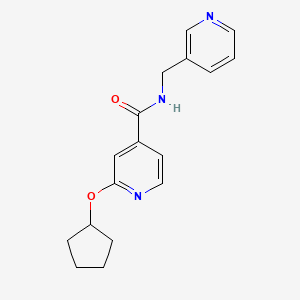

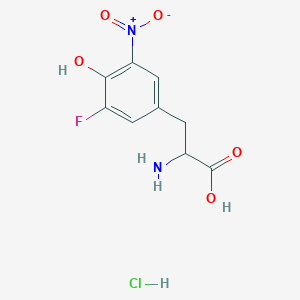
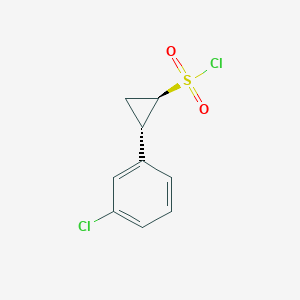
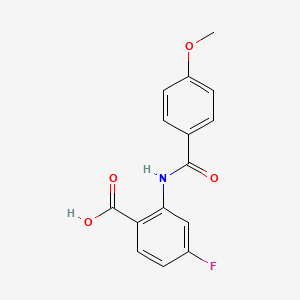
![1,7-dimethyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2485121.png)

![1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B2485124.png)
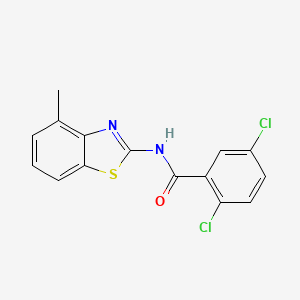
![N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2485128.png)
![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)


![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)